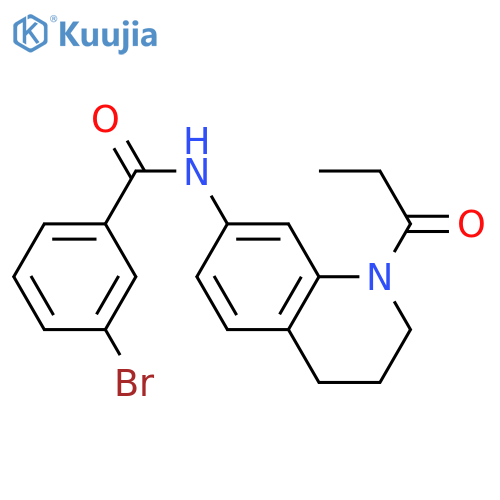Cas no 946321-43-3 (3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide)

946321-43-3 structure
商品名:3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS番号:946321-43-3
MF:C19H19BrN2O2
メガワット:387.270364046097
CID:5514886
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
- 3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
-
- インチ: 1S/C19H19BrN2O2/c1-2-18(23)22-10-4-6-13-8-9-16(12-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24)
- InChIKey: SGQQCWJVFIWBEN-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC2=C(C=C1)CCCN2C(=O)CC)(=O)C1=CC=CC(Br)=C1
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2049-0555-3mg |
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
946321-43-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2049-0555-4mg |
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
946321-43-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2049-0555-10mg |
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
946321-43-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2049-0555-10μmol |
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
946321-43-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2049-0555-75mg |
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
946321-43-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F2049-0555-50mg |
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
946321-43-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F2049-0555-20mg |
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
946321-43-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F2049-0555-25mg |
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
946321-43-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F2049-0555-40mg |
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
946321-43-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F2049-0555-2mg |
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
946321-43-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
946321-43-3 (3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide) 関連製品
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
